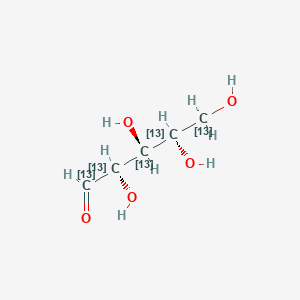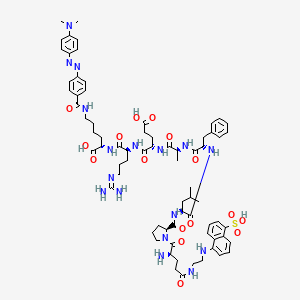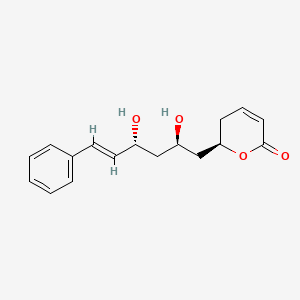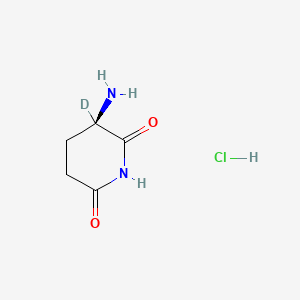
(R)-3-Aminopiperidine-2,6-dione-d1 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring. The presence of deuterium (d1) adds to its distinct properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (R)-3-Aminopiperidin-2,6-dion-d1-Hydrochlorid umfasst in der Regel mehrere Schritte:
Ausgangsmaterialien: Der Prozess beginnt mit D-Mandelsäure und racemischem 3-Piperidinamid.
Bildung eines organischen Salzes: D-Mandelsäure reagiert mit racemischem 3-Piperidinamid in einem organischen Lösungsmittel, um das D-Mandelsäureorganische Salz von (R)-3-Piperidinamid zu bilden.
pH-Einstellung und Reaktion: Der pH-Wert des Produkts wird auf 10-11 eingestellt, gefolgt von einer Reaktion mit Pivaloylchlorid, um (R)-N-Valeryl-3-Piperidinamid zu erzeugen.
Umwandlung in Amino-Piperidin: Das (R)-N-Valeryl-3-Piperidinamid wird dann in einer Natriumhypochloritlösung umgesetzt, um (R)-N-Valeryl-3-Aminopiperidin zu ergeben.
Bildung des Endprodukts: Schließlich wird (R)-N-Valeryl-3-Aminopiperidin in einer Mischung aus Salzsäure und Alkohol umgesetzt, um (R)-3-Aminopiperidin-2,6-dion-d1-Hydrochlorid zu erzeugen.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, wird aber für höhere Ausbeute und Kosteneffizienz optimiert. Der Prozess beinhaltet großtechnische Reaktionen mit präziser Kontrolle der Reaktionsbedingungen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (R)-3-Aminopiperidin-2,6-dion-d1-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
(R)-3-Aminopiperidin-2,6-dion-d1-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird bei der Untersuchung von Enzymmechanismen und Proteininteraktionen eingesetzt.
Medizin: Es dient als Zwischenprodukt bei der Synthese von pharmazeutischen Arzneimitteln, insbesondere solchen, die auf neurologische Erkrankungen abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von (R)-3-Aminopiperidin-2,6-dion-d1-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung zielt in erster Linie auf Enzyme und Rezeptoren ab, die an der Neurotransmission beteiligt sind.
Beteiligte Pfade: Sie moduliert Pfade im Zusammenhang mit der Neurotransmitterfreisetzung und -aufnahme und beeinflusst so die neurologischen Funktionen
Ähnliche Verbindungen:
(R)-3-Aminopiperidin-2,6-dion: Ähnlich in der Struktur, aber es fehlt das Deuteriumatom.
3-Aminopiperidin-2,6-dion: Eine nicht-chirale Version der Verbindung.
Pyrrolidin-Derivate: Verbindungen mit einer ähnlichen stickstoffhaltigen Ringstruktur
Einzigartigkeit: (R)-3-Aminopiperidin-2,6-dion-d1-Hydrochlorid ist aufgrund des Vorhandenseins des Deuteriumatoms einzigartig, das ihm besondere physikalische und chemische Eigenschaften verleiht. Dies macht es besonders wertvoll in Forschungsanwendungen, bei denen eine Isotopenmarkierung erforderlich ist.
Wirkmechanismus
The mechanism of action of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.
Pathways Involved: It modulates pathways related to neurotransmitter release and reuptake, influencing neurological functions
Vergleich Mit ähnlichen Verbindungen
®-3-Aminopiperidine-2,6-dione: Similar in structure but lacks the deuterium atom.
3-Aminopiperidine-2,6-dione: A non-chiral version of the compound.
Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure
Uniqueness: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is unique due to the presence of the deuterium atom, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C5H9ClN2O2 |
|---|---|
Molekulargewicht |
165.59 g/mol |
IUPAC-Name |
(3R)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1/i3D; |
InChI-Schlüssel |
YCPULGHBTPQLRH-MNJVLTPPSA-N |
Isomerische SMILES |
[2H][C@]1(CCC(=O)NC1=O)N.Cl |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




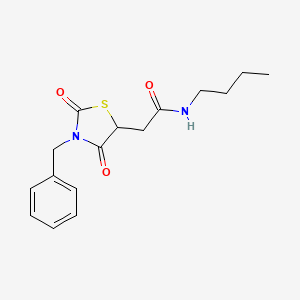
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

